molecular formula C21H22N4O5S2 B4681936 4-{[(1E)-3-(3,4-DIMETHOXYPHENYL)-3-OXO-1-PROPEN-1-YL]AMINO}-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)BENZENESULFONAMIDE

4-{[(1E)-3-(3,4-DIMETHOXYPHENYL)-3-OXO-1-PROPEN-1-YL]AMINO}-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)BENZENESULFONAMIDE

Cat. No.: B4681936
M. Wt: 474.6 g/mol
InChI Key: ULDOWVCGYKCCLK-VAWYXSNFSA-N
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Description

4-{[(1E)-3-(3,4-DIMETHOXYPHENYL)-3-OXO-1-PROPEN-1-YL]AMINO}-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)BENZENESULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a combination of aromatic rings, a sulfonamide group, and a thiadiazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

4-[[(E)-3-(3,4-dimethoxyphenyl)-3-oxoprop-1-enyl]amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S2/c1-4-20-23-24-21(31-20)25-32(27,28)16-8-6-15(7-9-16)22-12-11-17(26)14-5-10-18(29-2)19(13-14)30-3/h5-13,22H,4H2,1-3H3,(H,24,25)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDOWVCGYKCCLK-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC=CC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N/C=C/C(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1E)-3-(3,4-DIMETHOXYPHENYL)-3-OXO-1-PROPEN-1-YL]AMINO}-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)BENZENESULFONAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the 3,4-dimethoxyphenyl group: This can be achieved through the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents to form the desired phenyl group.

    Introduction of the propenone group: The 3,4-dimethoxyphenyl group is then reacted with a suitable propenone precursor under controlled conditions to form the 3-oxo-1-propen-1-yl group.

    Amination: The resulting intermediate is subjected to amination reactions to introduce the amino group.

    Formation of the thiadiazole ring: The thiadiazole ring is synthesized separately and then coupled with the intermediate compound.

    Sulfonamide formation: Finally, the sulfonamide group is introduced through a reaction with a suitable sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the propenone moiety, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential interactions with biomolecules can be studied. It may serve as a probe to investigate enzyme activities or as a ligand in binding studies.

Medicine

The compound’s sulfonamide group suggests potential applications in medicinal chemistry, particularly in the development of antimicrobial or anti-inflammatory agents. Its interactions with biological targets could lead to the discovery of new therapeutic agents.

Industry

In the industrial sector, the compound may find applications in the development of specialty chemicals, dyes, or materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[(1E)-3-(3,4-DIMETHOXYPHENYL)-3-OXO-1-PROPEN-1-YL]AMINO}-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiadiazole ring may also play a role in binding to biological targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(1E)-3-(3,4-DIMETHOXYPHENYL)-3-OXO-1-PROPEN-1-YL]AMINO}-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)BENZENESULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonamide and thiadiazole groups sets it apart from simpler analogues, potentially enhancing its activity and specificity in various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(1E)-3-(3,4-DIMETHOXYPHENYL)-3-OXO-1-PROPEN-1-YL]AMINO}-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)BENZENESULFONAMIDE
Reactant of Route 2
4-{[(1E)-3-(3,4-DIMETHOXYPHENYL)-3-OXO-1-PROPEN-1-YL]AMINO}-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)BENZENESULFONAMIDE

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